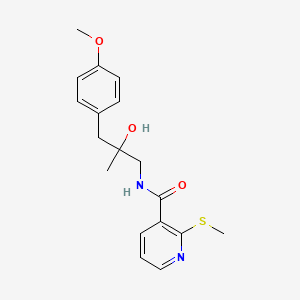

![molecular formula C23H22N4OS B2490199 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114915-41-1](/img/structure/B2490199.png)

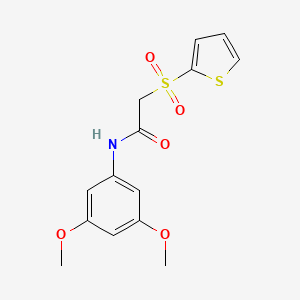

3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives and related heterocyclic compounds typically involves condensation reactions, cycloadditions, and functional group transformations. For example, Zohdi et al. (1997) described the synthesis of pyrazolo[3,4-d]pyridazines through reactions involving pyrazoloylhydroximoyl chloride with different amines and active methylene compounds, demonstrating the versatility of these reactions in generating a wide array of heterocyclic structures (Zohdi, Osman, & Abdelhamid, 1997).

Molecular Structure Analysis

The molecular structure of compounds like 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is characterized by the presence of multiple heterocycles that impart unique physical and chemical properties. Ogurtsov et al. (2018) have demonstrated efficient synthesis methods leading to the formation of oxadiazolo[3,4-d]pyridazines with detailed structural characterization, highlighting the planar nature of these molecules and their potential for forming stable compounds with high crystal density (Ogurtsov et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyridazine derivatives is often explored through their ability to undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. This reactivity is essential for further functionalization of the core structure, as seen in the work of Albratty et al. (2019), where 1,3,4-oxadiazole derivatives bearing thiophene, thiazole, and pyridazine units were synthesized and evaluated for their potential as antiviral agents, showcasing the chemical versatility of these compounds (Albratty, El-Sharkawy, & Alhazmi, 2019).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical compound 3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is involved in various synthetic processes to create heterocyclic compounds. These syntheses often lead to the formation of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of heterocycles like quinoxaline, benzothiadiazine, benzoxadiazine, and quinazolinone has been reported, demonstrating the versatility of such compounds in creating diverse chemical structures (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of derivatives formed from this compound. The synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and the evaluation of their antimicrobial activities have been a significant area of research. These studies reveal that many synthesized compounds exhibit good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Applications in Electronic Materials

Compounds synthesized from this compound have been investigated for their potential use in electronic materials, especially as light-emitting materials for electroluminescence devices. These studies are crucial in the field of material science, where the development of new, efficient light-emitting materials is a constant pursuit (Takahashi, Torii, Kamata, Sugino, & Others, 1995).

Pharmaceutical Importance

The pharmaceutical importance of pyridazine analogs, including those derived from this compound, has been noted, especially in medicinal chemistry. These compounds have been synthesized and analyzed for their structure, with studies including density functional theory calculations and Hirshfeld surface analysis to understand their molecular properties better (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Propriétés

IUPAC Name |

3-(4-methylphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c1-15(2)17-8-10-18(11-9-17)20-12-13-22(26-25-20)29-14-21-24-23(27-28-21)19-6-4-16(3)5-7-19/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYCNLWJCFIISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

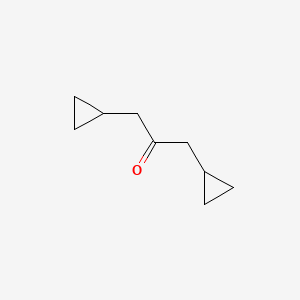

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

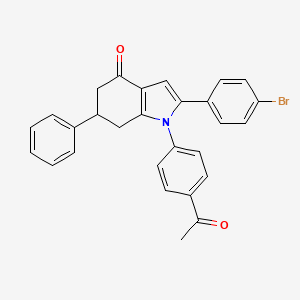

![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

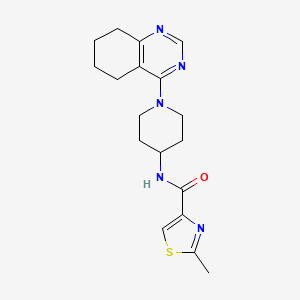

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)